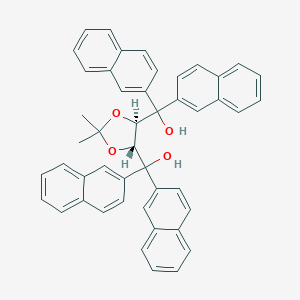![molecular formula C12H15NO4 B041581 8-Hydroxy-4-méthoxy-6-méthyl-1,3-dioxolo[4,5-g]isoquinoline-5,6,7,8-tétrahydro CAS No. 108261-07-0](/img/structure/B41581.png)
8-Hydroxy-4-méthoxy-6-méthyl-1,3-dioxolo[4,5-g]isoquinoline-5,6,7,8-tétrahydro
Vue d'ensemble
Description
Synthesis Analysis
The compound has been synthesized from 2-methoxy-3,4-(methylenedioxy)benzaldehyde through a series of steps involving reductive amination, N-methylation, cyclization in acid, acetylation, and hydrogenolysis, followed by oxidation. This process yields the compound with an overall efficiency of 66% (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
Molecular Structure Analysis
Although specific studies directly detailing the molecular structure analysis of this compound through methods like X-ray crystallography or NMR spectroscopy were not found in the current search, related compounds have been studied to understand their structural characteristics and potential interactions at the molecular level. The close analysis of these structures can provide insights into the spatial arrangement and electronic configuration crucial for understanding its reactivity and interaction with biological molecules.
Chemical Reactions and Properties
One study focused on the reactions of this compound and its derivatives with indole, leading to the formation of indolyltetrahydroisoquinoline systems through aminoalkylation, indicating a pathway for generating new classes of compounds (Krasnov & Kartsev, 2002).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, of similar compounds have been explored to understand their behavior under different environmental conditions. For example, the crystal structure of a closely related compound was elucidated, providing valuable information on its solid-state arrangement (Galdámez, Castro-Castillo, & Cassels, 2009).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical entities, stability under various conditions, and potential for undergoing specific chemical transformations, have been investigated to a limited extent. For instance, the interaction with 1,3-dimethylbarbituric acid to yield novel derivatives highlights the compound's chemical versatility and potential for generating pharmacologically active molecules (Krasnov, Kartsev, & Khrustalev, 2002).
Applications De Recherche Scientifique
Recherche sur le cancer : Inhibition des microtubules
Ce composé est structurellement lié à la noscapine, un opioïde non addictif qui a été identifié comme un inhibiteur des microtubules . Il a montré un potentiel dans le traitement du glioblastome, un type de cancer du cerveau, en raison de sa capacité à traverser la barrière hémato-encéphalique et de ses activités anticancéreuses. Contrairement aux autres inhibiteurs des microtubules, il n’induit pas de neuropathie périphérique, ce qui en fait un candidat prometteur pour des recherches plus poussées dans le domaine de la thérapeutique anticancéreuse.
Recherche neurochimique : Propriétés antitussives
En tant que dérivé de la noscapine, ce composé peut partager ses propriétés antitussives (suppression de la toux) sans le potentiel addictif associé aux autres opioïdes . Cela en fait un sujet intéressant pour la recherche neurochimique, en particulier dans le développement d’antitussifs plus sûrs.
Pharmacologie : Liaison aux récepteurs opioïdes
Malgré sa liaison aux récepteurs opioïdes, ce composé ne présente pas d’effets hypnotiques et euphoriques significatifs, ce qui pourrait conduire à une nouvelle classe de médicaments pour la gestion de la douleur avec un risque de dépendance moins élevé .
Amélioration de la chimiothérapie
Des recherches suggèrent que les analogues de la noscapine, qui comprennent ce composé, peuvent améliorer la chimosensibilité des cellules cancéreuses . Cela signifie qu’ils pourraient potentiellement être utilisés pour améliorer l’efficacité des agents de chimiothérapie existants, les rendant plus efficaces à des doses plus faibles.
Biologie moléculaire : Induction de l’arrêt mitotique
Propriétés
IUPAC Name |
4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13-4-8-7(9(14)5-13)3-10-12(11(8)15-2)17-6-16-10/h3,9,14H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIAEQCTLGPQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

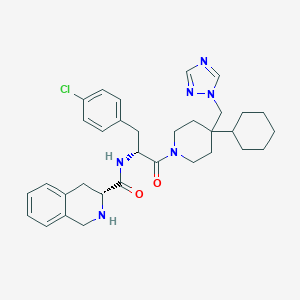
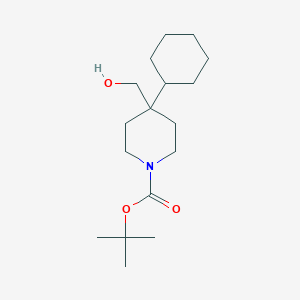
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)

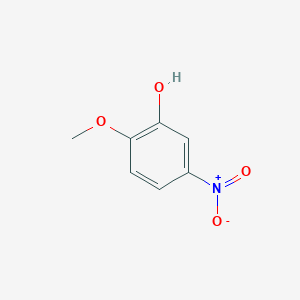

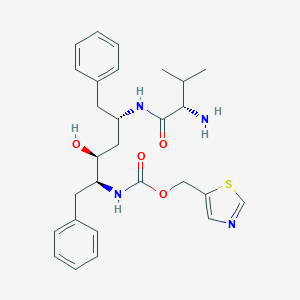

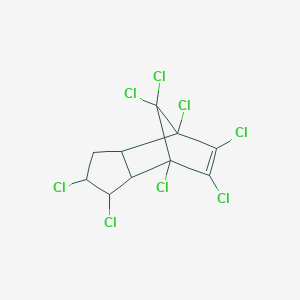

![[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41528.png)
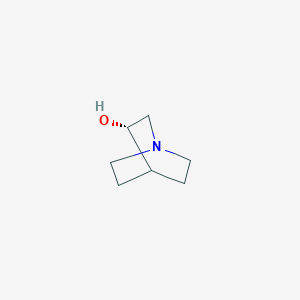
![[(3S)-1-Azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride](/img/structure/B41530.png)
